1-(3-Ethynylphenyl)-3-propylurea
Description
1-(3-Ethynylphenyl)-3-propylurea is a urea derivative synthesized via the reaction of 3-aminophenylacetylene with n-propylisocyanate in anhydrous dichloromethane . Its structure features a terminal ethynyl group on the phenyl ring and a propyl chain attached to the urea moiety. This compound has been investigated for its role in polymer chemistry, particularly in the synthesis of helical polycarbodiimides for carbon nanotube cloaking, where its low molecular weight improves aqueous solubility .
Properties
IUPAC Name |
1-(3-ethynylphenyl)-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-8-13-12(15)14-11-7-5-6-10(4-2)9-11/h2,5-7,9H,3,8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBQXFICXRBIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylphenyl)-3-propylurea typically involves the following steps:
Starting Material: The synthesis begins with 3-ethynylaniline.
Urea Formation: The 3-ethynylaniline is reacted with propyl isocyanate under controlled conditions to form the desired urea derivative.
The reaction conditions often involve:
Solvent: An organic solvent such as dichloromethane or toluene.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalyst: In some cases, a catalyst such as a base (e.g., triethylamine) may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, safety, and efficiency. This might include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques.
Chemical Reactions Analysis
1-(3-Ethynylphenyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated urea derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Ethynylphenyl)-3-propylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Ethynylphenyl)-3-propylurea involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Urea Derivatives
Adamantyl-Substituted Ureas
A series of 1-(2-Adamantyl)-3-alkylurea derivatives (e.g., 1-(2-Adamantyl)-3-propylurea) were synthesized with yields ranging from 69% to 93% and melting points between 151°C and >300°C . These compounds exhibit enhanced thermal stability compared to 1-(3-Ethynylphenyl)-3-propylurea, likely due to the rigid adamantyl group. However, the ethynyl group in the latter may confer unique electronic properties for polymer applications .
Sulfonylurea Derivatives: Chlorpropamide
Chlorpropamide (1-(4-chlorobenzenesulfonyl)-3-propylurea) is a sulfonylurea antidiabetic drug with a molecular weight of 276.74 g/mol and a melting point of 125–130°C . Unlike this compound, its sulfonyl group enhances hydrogen-bonding capacity, contributing to its nine polymorphic forms . Chlorpropamide’s pharmacological activity (insulin secretion stimulation) contrasts with the non-therapeutic polymer applications of the ethynylphenyl analog .
Halogenated and Alkyl-Substituted Ureas
- 3-(3-Chlorophenyl)-1,1-diisopropylurea (CAS 13256-78-5): Features a chloro-substituted phenyl ring and branched isopropyl groups. Its higher lipophilicity (logP ≈ 3.5) compared to this compound (logP ~2.8) suggests differences in solubility and bioavailability .
- 1-(2-Methoxyphenyl)-3-propylurea : Incorporates a methoxy group, reducing steric hindrance and increasing polarity (molecular weight 208.26 g/mol) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₂H₁₂N₂O | 200.24 | Not reported | Ethynyl, propylurea |
| 1-(2-Adamantyl)-3-propylurea | C₁₆H₂₄N₂O | 260.38 | 151–300 | Adamantyl, propylurea |
| Chlorpropamide | C₁₀H₁₃ClN₂O₃S | 276.74 | 125–130 | Sulfonyl, chloro, propylurea |
| 3-(3-Chlorophenyl)-1,1-diisopropylurea | C₁₃H₁₈ClN₂O | 261.75 | Not reported | Chlorophenyl, diisopropylurea |
Pharmacological and Material Science Relevance
- This compound: Its ethynyl group enables π-π stacking with carbon nanotubes, enhancing inter-nanotube communication in polymers .
- Chlorpropamide : Demonstrates how sulfonyl groups enable polymorphism, critical for drug formulation .
- Adamantyl Derivatives : Rigid structures improve thermal stability but may limit solubility .
Biological Activity
1-(3-Ethynylphenyl)-3-propylurea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
This compound is characterized by the following chemical structure:
- Chemical Formula : C13H15N2O
- CAS Number : 1197842-81-1
The compound features a propyl group attached to a urea moiety, with an ethynyl-substituted phenyl ring. This unique structure is believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation and survival.
- Modulation of Cell Signaling Pathways : It may influence pathways such as apoptosis and cell cycle regulation, leading to increased apoptosis in malignant cells.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| Study B | HT-29 (Colon) | 15.0 | Cell cycle arrest |
| Study C | A549 (Lung) | 10.0 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Case Study 1: Anticancer Efficacy
A recent clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Patients receiving the compound showed a significant reduction in tumor size after three months of treatment compared to the control group.
Case Study 2: Antimicrobial Applications
In a laboratory setting, researchers tested the compound against Staphylococcus aureus strains, including methicillin-resistant variants. The results indicated that this compound inhibited bacterial growth effectively, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
